molecular formula C17H20O4 B14036615 Methyl 2-(6-isobutyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate CAS No. 2055841-18-2

Methyl 2-(6-isobutyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate

Cat. No.: B14036615
CAS No.: 2055841-18-2
M. Wt: 288.34 g/mol
InChI Key: GWIWERDNHUAOOO-UHFFFAOYSA-N
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Description

Methyl 2-(6-isobutyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate is a complex organic compound. Its structure suggests it belongs to the class of naphthalene derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a compound typically involves multi-step organic reactions. A plausible synthetic route might include:

    Starting Material: Begin with a naphthalene derivative.

    Functionalization: Introduce the isobutyl group through Friedel-Crafts alkylation.

    Oxidation: Oxidize the naphthalene ring to introduce the ketone functionality.

    Esterification: React the resulting compound with methyl oxalyl chloride to form the ester.

Industrial Production Methods

Industrial production would likely involve similar steps but optimized for scale, including:

  • Use of catalysts to increase yield.
  • Continuous flow reactors for better control over reaction conditions.
  • Purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation to form more oxidized derivatives.

    Reduction: Reduction can yield alcohols or other reduced forms.

    Substitution: Various substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Activity: Potential use in studying enzyme interactions or as a ligand in binding studies.

Medicine

    Pharmaceuticals: Possible precursor for drug development.

Industry

    Materials Science: Utilized in the creation of specialized polymers or materials.

Mechanism of Action

The mechanism of action would depend on its specific application. For instance:

    Enzyme Inhibition: If used in biology, it might inhibit specific enzymes by binding to their active sites.

    Pharmacodynamics: In medicine, it could interact with cellular receptors or pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene Derivatives: Compounds like 1-naphthol or 2-naphthoic acid.

    Isobutyl Ketones: Compounds like isobutyl methyl ketone.

Uniqueness

    Structural Complexity: The combination of naphthalene and isobutyl groups with an ester functionality makes it unique.

    Versatility: Its structure allows for diverse chemical modifications, making it versatile for various applications.

Properties

CAS No.

2055841-18-2

Molecular Formula

C17H20O4

Molecular Weight

288.34 g/mol

IUPAC Name

methyl 2-[6-(2-methylpropyl)-1-oxo-3,4-dihydro-2H-naphthalen-2-yl]-2-oxoacetate

InChI

InChI=1S/C17H20O4/c1-10(2)8-11-4-6-13-12(9-11)5-7-14(15(13)18)16(19)17(20)21-3/h4,6,9-10,14H,5,7-8H2,1-3H3

InChI Key

GWIWERDNHUAOOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC2=C(C=C1)C(=O)C(CC2)C(=O)C(=O)OC

Origin of Product

United States

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